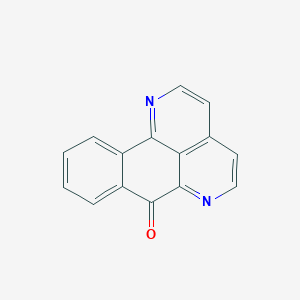

Sampangine

描述

Historical Context of Discovery and Early Investigations

Sampangine was first isolated and its structure elucidated in 1986 by Rao et al. from the stem bark of Cananga odorata researchgate.netacs.org. Its biological activities, including its potential as an antifungal and antimycobacterial agent, were reported approximately three years later researchgate.netgoogle.com. Early investigations also revealed its in vitro antimalarial and anticancer activities researchgate.net.

Taxonomic Origins and Natural Occurrence of this compound

This compound is primarily found in plants belonging to the Annonaceae family, a group of flowering plants mainly distributed in tropical regions ebi.ac.ukasm.orgnih.gov.

Cananga odorata, commonly known as the ylang-ylang tree, is a significant source of this compound. The alkaloid was initially isolated from the stem bark of this plant researchgate.netacs.org. Cananga odorata is native to Southeast Asian countries and the Pacific islands and is economically important for its essential oil used in the fragrance industry nih.gov.

This compound has also been identified in Duguetia hadrantha, another species within the Annonaceae family nih.govebi.ac.ukasm.org. Studies on Duguetia hadrantha have shown the co-occurrence of this compound and 3-methoxythis compound (B135712), and these alkaloids have been evaluated for their antimalarial, antifungal, and cytotoxic potential proquest.comnih.govacs.org.

Ambavia gerrardii, a plant endemic to Madagascar and belonging to the Annonaceae family, is another natural source of this compound. This compound, along with other alkaloids including 11-methoxythis compound, has been isolated from the roots of Ambavia gerrardii nih.govebi.ac.ukmdpi.comjst.go.jpnih.govnih.gov.

This compound has been isolated from the barks of Polyalthia nemoralis. Along with this compound, derivatives such as 9-methoxythis compound and 8,9-dimethoxythis compound have also been found in this species proquest.comresearchgate.net.

Anaxagorea dolichocarpa, an Annonaceae species with a wide geographical distribution in the Americas, has also been reported to contain this compound researchgate.netebi.ac.ukebi.ac.uk. Phytochemical investigations of Anaxagorea dolichocarpa have led to the isolation of this compound, which has demonstrated antitumoral activity against human leukemic cell lines proquest.comtjpr.orgnih.govinnovareacademics.incapes.gov.brtjpr.org.

Here is a table summarizing the natural occurrences of this compound:

| Plant Species | Family | Part of Plant Isolated From | Key Findings Related to this compound |

| Cananga odorata | Annonaceae | Stem bark | First isolated; exhibited antifungal, antimycobacterial, antimalarial, and anticancer activities. researchgate.netacs.org |

| Duguetia hadrantha | Annonaceae | Stem bark | Co-occurrence with 3-methoxythis compound; evaluated for antimalarial, antifungal, and cytotoxic potency. proquest.comnih.govacs.org |

| Ambavia gerrardii | Annonaceae | Roots | Isolated along with 11-methoxythis compound; showed antiproliferative activity. nih.govebi.ac.ukmdpi.comjst.go.jpnih.govnih.gov |

| Polyalthia nemoralis | Annonaceae | Barks | Isolated along with methoxylated this compound derivatives; exhibited cytotoxicity. proquest.comresearchgate.net |

| Anaxagorea dolichocarpa | Annonaceae | Stem bark | Isolated; demonstrated antitumoral activity against leukemic cells. proquest.comtjpr.orgnih.govinnovareacademics.incapes.gov.brtjpr.org |

Isolation from Cleistopholis patens

Cleistopholis patens (Benth.) Engl. & Diels, a plant belonging to the Annonaceae family, has been identified as a source of this compound and its derivatives. researchgate.netnih.govthieme-connect.comresearchgate.net Specifically, 3-methoxythis compound has been isolated from the root bark of Cleistopholis patens. researchgate.net Another derivative, 8-hydroxythis compound, was isolated from the trunk bark of Cleistopholis patens through bioassay-guided fractionation of a basic dichloromethane (B109758) extract. nih.govthieme-connect.com

Detailed research findings regarding the isolation of this compound and its derivatives from Cleistopholis patens highlight the plant's potential as a source of these bioactive alkaloids. Studies focusing on the chemical composition of Cleistopholis patens have analyzed various parts of the plant, including the trunk bark, leaves, and fruits, identifying a range of compounds, including terpenes and alkaloids. researchgate.netnih.govnih.govresearchgate.netachievers.edu.ng

While specific quantitative data on the yield of this compound itself from Cleistopholis patens in general literature is less prevalent compared to its derivatives, the isolation of 3-methoxythis compound and 8-hydroxythis compound demonstrates the presence of the this compound scaffold within this species. nih.govthieme-connect.comresearchgate.net The isolation process typically involves extraction using organic solvents followed by chromatographic techniques to separate and purify the individual compounds. nih.govthieme-connect.com

Research on Cleistopholis patens has also led to the isolation of other compounds, such as cleistopholine, bornyl-p-trans-coumarate, and bornyl-p-cis-coumarate, alongside this compound derivatives, indicating the complex phytochemical profile of this plant. nih.govthieme-connect.comresearchgate.netnih.gov

| Compound | Source Plant Part of C. patens | Isolation Method Highlights | Key Finding Related to Isolation |

| 3-Methoxythis compound | Root bark | Bioassay-directed fractionation of ethanolic extract researchgate.net | Exhibited significant antifungal activity researchgate.net |

| 8-Hydroxythis compound | Trunk bark | Bioassay-guided fractionation of basic CH2Cl2 extract nih.govthieme-connect.com | Showed antifungal activities against Candida species nih.govthieme-connect.com |

This table summarizes key findings related to the isolation of this compound derivatives from Cleistopholis patens, illustrating the plant parts used and the general approaches taken in their isolation, often guided by observed biological activity.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

116664-93-8 |

|---|---|

分子式 |

C15H8N2O |

分子量 |

232.24 g/mol |

IUPAC 名称 |

10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H |

InChI 键 |

BWQKHOMAOVUASZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O |

外观 |

Solid powder |

熔点 |

210 °C |

其他CAS编号 |

116664-93-8 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sampangine; |

产品来源 |

United States |

Synthetic Strategies and Chemical Modifications of Sampangine

Total Synthesis Approaches for Sampangine

Total synthesis routes aim to construct the complete this compound molecule from simpler precursors. These approaches often involve the formation of the tetracyclic core structure through a series of controlled reactions.

Development of Regioselective Functionalization Methods

Regioselective functionalization methods are crucial for introducing substituents at specific positions on the this compound core. Electrophilic halogenation has been utilized for the structural elaboration of the this compound B-ring at position 4. researchgate.netebi.ac.ukresearchgate.netnih.gov For instance, bromination of this compound using different methods yielded primarily 4-bromothis compound, with yields ranging from 50-70%. clockss.org Using bromine in nitrobenzene, a mixture of 4-bromothis compound (36% yield) and 3-bromothis compound (51% yield) could be obtained, allowing for separation and structural assignment using 2D-NMR spectroscopy. clockss.org Regioselective functionalization techniques are generally important in heterocyclic chemistry for achieving desired substitution patterns that might be difficult to obtain through conventional methods. mdpi.comnih.govrsc.org

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues involves modifying the core structure to explore the impact of different substituents on biological activity. Functionalization has been achieved at various positions, particularly on the A and B rings.

A-Ring Functionalization

Functionalization of the A-ring of this compound has been explored to generate derivatives with potentially altered properties. researchgate.netebi.ac.ukresearchgate.netnih.gov Synthesis of A-ring 3-substituted sampangines, including 3-methoxythis compound (B135712), has been achieved from corresponding functionalized cleistopholines. acs.orgresearchgate.netebi.ac.ukresearchgate.netnih.govmolaid.com One approach for the synthesis of A-ring this compound derivatives utilized a modification of the hetero Diels-Alder procedure. acs.org Structure-activity relationship studies have indicated that the presence of a substituent at position 3 can enhance the activity of sampangines. researchgate.netebi.ac.ukresearchgate.netnih.govmolaid.com

B-Ring Functionalization (e.g., Position 4)

Functionalization of the B-ring, particularly at position 4, is a known strategy for creating this compound analogues. researchgate.netebi.ac.ukresearchgate.netnih.gov As mentioned earlier, electrophilic halogenation provides a route for introducing substituents at this position. researchgate.netebi.ac.ukresearchgate.netnih.gov The aromatic nucleophilic substitution of 4-bromothis compound with sodium methoxide (B1231860) in methanol (B129727) has been shown to yield 4-methoxythis compound in good yield (80%). clockss.org This demonstrates a method for introducing alkoxy groups at the C-4 position of the B-ring.

Here is a table summarizing some functionalization reactions on this compound:

| Position Functionalized | Method/Reagent | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| B-ring, Position 4 | Bromine in CCl₄ with pyridine (B92270) | 4-Bromothis compound | 50-70 | clockss.org |

| B-ring, Position 4 | Pyridinium bromide perbromide | 4-Bromothis compound | 50-70 | clockss.org |

| B-ring, Position 4 | Bromine with aluminum chloride | 4-Bromothis compound | 50-70 | clockss.org |

| B-ring, Position 4 | Bromine in CH₂Cl₂ and TFA | 4-Bromothis compound | 50-70 | clockss.org |

| B-ring, Position 4 | Bromine in nitrobenzene | 4-Bromothis compound | 36 | clockss.org |

| A-ring, Position 3 | Bromine in nitrobenzene | 3-Bromothis compound | 51 | clockss.org |

| B-ring, Position 4 | NaOMe in MeOH (from 4-bromo) | 4-Methoxythis compound | 80 | clockss.org |

| A-ring, Position 3 | Modified hetero Diels-Alder | 3-Methoxythis compound | N/A | acs.org |

Synthesis of 3-Substituted Sampangines

The synthesis of 3-substituted sampangines is of particular interest due to the observed enhancement of activity with substitution at this position. researchgate.netebi.ac.ukresearchgate.netnih.govmolaid.com These derivatives have been synthesized from functionalized cleistopholines. researchgate.netebi.ac.ukresearchgate.netnih.gov The first total synthesis of 3-methoxythis compound, a representative example of a 3-substituted derivative, was achieved through a modified hetero Diels-Alder procedure. acs.org This highlights the importance of developing specific synthetic routes to access functionalization at the C-3 position of the A-ring.

Synthesis of Benzonih.govscielo.brthis compound

The synthesis of benzo-fused this compound derivatives, such as benzo nih.govctdbase.orgThis compound (also referred to as benzo nih.govscielo.brThis compound in some contexts), has been reported nih.govgoogle.com. One synthetic route for benzo nih.govctdbase.orgThis compound involves starting from 2-bromo-1,4-naphthoquinone and trans-2-pentenal (B73810) N,N-dimethylhydrazone google.com. This is followed by a reaction with dimethylformamide dimethyl acetal (B89532) google.com. Another approach to synthesize A- and B-ring-functionalized sampangines, including benzo nih.govctdbase.orgThis compound, utilizes corresponding functionalized cleistopholine derivatives as starting materials molaid.com. Cleistopholine itself serves as a key intermediate in the synthesis of this compound acadpubl.eu. A general method for constructing the this compound ring system involves the reaction of bromoquinones with hydrazones google.comclockss.org.

Synthesis of 8-Substituted this compound Derivatives

The synthesis of novel this compound derivatives substituted at the 8-position has been explored researchgate.netnih.gov. These modifications were undertaken to investigate their effects on biological activities, including the inhibition of cholinesterase and the ability to penetrate the blood-brain barrier researchgate.netnih.gov. Studies have shown that these 8-substituted derivatives exhibit chelating properties, particularly towards Zn²⁺ researchgate.netnih.gov. Research findings indicate that these new derivatives possess high acetylcholinesterase inhibitory activity and significant blood-brain barrier penetration ability, along with high chelating selectivity for Zn²⁺ nih.gov.

Synthesis of 11-Substituted this compound Derivatives

A series of this compound derivatives with substitutions at the 11-position have been designed and synthesized researchgate.netebi.ac.uknih.gov. The synthetic strategies for these compounds aimed to evaluate their potential as inhibitors of cholinesterase and their capacity to chelate metal ions, specifically Cu²⁺ researchgate.netebi.ac.uknih.gov. A described synthesis method for 11-substituted derivatives involves a sequence starting with the nitration of a precursor compound, followed by reaction with sodium sulfide, then with DMF-DMA, and finally with an acid chloride patsnap.com. These derivatives have demonstrated chelating ability and selectivity for Cu²⁺ nih.gov.

Development of Simplified Scaffolds

Structural simplification of the natural product this compound has been a successful strategy for discovering novel scaffolds with retained or improved biological activity, particularly antifungal properties scielo.brresearchgate.netebi.ac.ukdntb.gov.uaresearchgate.net. This approach focuses on reducing the complexity of the this compound structure while maintaining its essential pharmacophore ebi.ac.ukresearchgate.net. The goal is to identify simpler molecules that are easier to synthesize and may possess more favorable drug-like properties, such as lower toxicity researchgate.net. Through structural simplification, two novel simplified scaffolds with excellent antifungal activity and low toxicity were discovered ebi.ac.ukdntb.gov.uaresearchgate.net.

Heteroanalogues of this compound and Cleistopholine

The synthesis of heteroanalogues of this compound and cleistopholine has been undertaken to investigate the role of the (aza)quinoid partial structures in their antimicrobial activity researchgate.netebi.ac.ukacs.org. Heteroanalogues are compounds where one or more carbon atoms in the ring system are replaced by heteroatoms, such as nitrogen or sulfur. The preparation of these analogues helps in understanding which parts of the molecule are essential for biological activity ebi.ac.uk. Studies have shown that several heteroanalogues containing amino or sulfone groups exhibit high antimicrobial activities, suggesting that the (aza)quinoid partial structures, while present in the parent compounds, are not always strictly necessary for activity ebi.ac.uk.

Structure Activity Relationship Sar Studies of Sampangine and Its Derivatives

Impact of Substituents on Biological Activities

Modifications to different rings and functional groups of the sampangine core structure have demonstrated varying effects on its biological potency.

Effect of A-Ring Substituents (e.g., Position 3, 3-methoxy)

Studies on A-ring substituted sampangines have indicated that the presence of substituents can influence activity. Specifically, the activity of sampangines has been reported to be enhanced by the presence of a substituent at position 3. nih.gov While general trends for A-ring substituents in related compound classes suggest that certain groups like methoxy (B1213986) at specific positions can attenuate bioactivity, the effect at position 3 in this compound appears to be beneficial for activity. nih.gov

Effect of B-Ring Substituents (e.g., Position 4)

Electrophilic halogenation has been utilized to introduce structural elaborations on the B-ring of this compound at position 4. nih.gov SAR studies have investigated the impact of these modifications on antifungal and antimycobacterial activities against pathogens relevant to AIDS-related opportunistic infections. nih.gov

Influence of Benzo Groups (e.g., 4,5-benzo)

The inclusion of a 4,5-benzo group in the this compound structure has been shown to enhance its activity. nih.gov Benzo(4,5)this compound, a derivative with an additional benzene (B151609) ring fused to the 4,5 positions, is a bioactive compound that has attracted attention in pharmacology and natural product chemistry. ontosight.ai

Role of Iminoquinone Moiety

The 1,4-iminoquinone scaffold present in this compound has been identified as a key motif responsible for its observed biological activities, particularly the production of reactive oxygen species (ROS). researchgate.netuni-muenchen.de this compound's mechanism of action is linked to induced cell death via apoptosis through ROS modulation. researchgate.net The relationship between this compound and apoptosis is based on the oxidant stress hypothesis, where the iminoquinone moiety functions as a potential oxidizing agent. mdpi.com this compound appears to undergo redox cycling, which may involve reduction to a semi-iminoquinone followed by oxidation and consequent superoxide (B77818) production. nih.gov This redox cycling and associated ROS-induced oxidative stress may interact with cellular signaling pathways. researchgate.net The ability of this compound to produce ROS has been confirmed using in vitro biochemical assays. researchgate.netresearchgate.net

Significance of Amino and Sulfone Groups in Analogues

Studies involving hetero analogues of this compound have explored the significance of different functional groups for antimicrobial activity. Several analogues containing amino or sulfone groups have demonstrated high antimicrobial activities. ebi.ac.uk This indicates that while the aza(quinoid) partial structures of the parent alkaloids are important, the presence of amino or sulfone groups in analogues can also confer significant biological activity. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational approaches used to find a correlation between the structural properties of compounds and their biological activities. These methods can help predict the activity of new compounds based on their structures and the established relationships. While the provided search results mention SAR studies on this compound derivatives focusing on specific structural modifications nih.govmdpi.comebi.ac.uk, detailed information specifically on the application of QSAR methodologies to this compound derivatives was not extensively found. QSAR studies have been applied to other compound classes, such as benzodiazepines, to mathematically model biological activity based on structural and physicochemical properties academicjournals.org, highlighting the potential of such approaches in drug discovery and optimization.

Data Table: Illustrative Examples of this compound and Derivatives Activity

| Compound Name | Structural Modification | Observed Activity (e.g., IC50 µM) | Reference |

| This compound | - | 2.65 (HL-60 cell proliferation) | mdpi.com |

| - | 24.47 (HL-60 cell viability) | mdpi.com | |

| 3-substituted this compound | Substitution at Position 3 | Enhanced activity | nih.gov |

| 4,5-Benzo this compound | Benzo group fused at 4,5 | Enhanced activity | nih.gov |

| Analogues | Containing Amino groups | High antimicrobial activity | ebi.ac.uk |

| Analogues | Containing Sulfone groups | High antimicrobial activity | ebi.ac.uk |

Molecular Mechanisms of Action Moa of Sampangine

Heme Metabolism Perturbation

Inhibition of heme biosynthesis is identified as a primary mechanism of action for sampangine. asm.orgnih.gov This effect has been observed in both yeast (Saccharomyces cerevisiae) and human cells. asm.orgnih.gov this compound treatment leads to a reduction in intracellular heme levels. asm.org Studies using S. cerevisiae mutants with deficiencies in heme biosynthesis genes have shown increased sensitivity to this compound, and exogenous hemin (B1673052) can partially mitigate this effect. nih.gov

Hyperactivation of Uroporphyrinogen III Synthase

Research suggests that this compound inhibits heme biosynthesis through an unusual mechanism involving the hyperactivation of uroporphyrinogen III synthase (UROS). asm.orgresearchgate.netnih.gov UROS is an enzyme that catalyzes the cyclization of hydroxymethylbilane (B3061235) to form uroporphyrinogen III, a key intermediate in the heme biosynthesis pathway. wikipedia.orguniprot.orgwikipedia.org In vitro experiments have shown that this compound treatment significantly increases the activity of UROS, as well as porphobilinogen (B132115) deaminase (PBGD), another enzyme in the pathway. asm.org

Table 1: Effects of this compound on Heme Biosynthesis Enzyme Activities in vitro

| Enzyme | Relative Activity (untreated) | Relative Activity (with this compound) | p-value |

| Porphobilinogen Deaminase | 100% | Increased | 0.0009 |

| Uroporphyrinogen III Synthase | 100% | Increased | 0.01 |

| Uroporphyrinogen Decarboxylase | 100% | Unchanged | Not specified |

Note: Data derived from in vitro assays where enzyme activity in the absence of this compound was set to 100%. asm.org

Accumulation of Heme Biosynthesis Intermediates (e.g., Uroporphyrinogen)

Consistent with the inhibition of heme synthesis and potential dysregulation of upstream enzymes, this compound treatment leads to the accumulation of uroporphyrinogen and its decarboxylated derivatives. asm.orgnih.gov Uroporphyrinogen is an intermediate product in the heme biosynthesis pathway. wikipedia.orgwikipedia.org This accumulation has been observed in this compound-treated yeast cells. asm.orgnih.gov Spectral analyses of pyridine (B92270) extracts from this compound-treated cells have also indicated a significant accumulation of free porphyrins. nih.gov

Effects on Heme-related Gene Expression

Studies using transcriptional profiling in S. cerevisiae have shown that this compound produces a response indicative of hypoxia, altering the expression of genes known to respond to low-oxygen conditions. nih.govasm.org These responses are suggestive of heme-related defects. nih.gov this compound treatment has also been observed to downregulate the expression of multiple genes involved in iron uptake and homeostasis in yeast, which are regulated by the iron-sensing transcription factor Aft1p. nih.gov Inhibition of heme biosynthesis is known to result in decreased transcription of iron uptake genes. nih.gov

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Previous studies suggested that this compound affects heme metabolism and stimulates the production of reactive oxygen species (ROS). asm.orgnih.gov While initially thought to be a primary mechanism, studies indicate that the increase in ROS levels is secondary to heme deficiency caused by this compound's inhibition of heme biosynthesis. asm.orgnih.gov

Primary Production of ROS by this compound

Despite ROS generation being a secondary effect of heme deficiency, this compound itself appears to induce oxidative stress. asm.orgmdpi.com this compound has been shown to induce an important oxidative burst in human HL-60 leukemia cells. nih.gov Real-time flow cytometry measurements indicate that the production of oxidative species is rapid, occurring within minutes of drug addition. nih.gov The pro-apoptotic activity of this compound in these cells is abolished by quenching ROS with antioxidants such as N-acetyl cysteine, vitamin C, and vitamin E. nih.gov This drug-induced ROS production is associated with cell cycle perturbations and mitochondrial alterations. nih.gov this compound possesses an iminoquinone moiety in its structure, which has been implicated in drug-induced oxidant stress activation and potential redox cycling leading to superoxide (B77818) production. nih.govresearchgate.netnih.govasm.org

Redox Cycling of Quinone and Semiquinone Intermediates

This compound is understood to undergo redox cycling within cells, a process that contributes to its biological activity. This cycling involves the reduction of the iminoquinone moiety present in this compound's structure to a semi-iminoquinone radical, followed by reoxidation. Current time information in Občina Ajdovščina, SI.nih.govwikipedia.org This redox activity is linked to the generation of superoxide, a type of reactive oxygen species (ROS). nih.govwikipedia.org The iminoquinone structure is also found in related compounds like ascididemin (B1665191), which similarly generates ROS. Current time information in Občina Ajdovščina, SI. This redox cycling mechanism, involving the interconversion between quinone and semiquinone forms, appears to play a role in the cellular effects observed with this compound treatment. nih.govwikipedia.org

ROS as Secondary Effect to Heme Deficiency

While this compound induces the production of reactive oxygen species, research suggests that this ROS generation is a secondary consequence of a more primary mechanism: the inhibition of heme biosynthesis. nih.govwikipedia.orgwikipedia.orgwikipedia.org Studies in both yeast (Saccharomyces cerevisiae) and human cells have demonstrated that this compound directly inhibits the synthesis of heme. nih.govwikipedia.orgwikipedia.org This inhibition leads to the accumulation of intermediate products in the heme biosynthesis pathway, such as uroporphyrinogen. nih.govwikipedia.org The resulting deficiency in heme is considered the primary mechanism of action, with the observed increase in ROS levels being a downstream effect. nih.govwikipedia.orgwikipedia.org The link between heme deficiency and increased ROS levels may be related to defects in the electron transport chain. wikipedia.org Supplementation with exogenous hemin has been shown to partially counteract this compound's inhibitory effects, further supporting the central role of heme biosynthesis disruption. wikipedia.org

Induction of Oxidative Burst in Cellular Systems

This compound has been shown to induce a rapid and significant oxidative burst in certain cellular systems, characterized by the swift production of oxidative species. In human HL-60 leukemia cells, treatment with this compound resulted in an important oxidative burst, with real-time flow cytometry measurements indicating that the production of oxidative species occurs within minutes of drug addition. wikipedia.org This induction of oxidative stress is a notable cellular effect of this compound. An oxidative stress response has also been observed in Saccharomyces cerevisiae cells treated with this compound. Current time information in Občina Ajdovščina, SI.

Cellular Pathway Modulation

Beyond its direct effects on redox status and heme metabolism, this compound modulates several key cellular pathways, notably those involved in cell death and energy metabolism.

Induction of Apoptosis

A significant cellular effect of this compound is the induction of apoptosis, or programmed cell death, particularly in cancer cell lines. This compound has been identified as a pro-apoptotic agent in human HL-60 leukemia cells. Current time information in Občina Ajdovščina, SI.nih.govwikipedia.org The induction of apoptosis by this compound is mediated by the generation of reactive oxygen species. wikipedia.org This process is associated with perturbations in the cell cycle and alterations in mitochondrial function. wikipedia.org Further studies have shown that this compound treatment can lead to a hypodiploid DNA content peak, a characteristic indicator of apoptosis. guidetopharmacology.org Activation of caspase-3, a key enzyme in the apoptotic cascade, is also involved in this compound-induced cell death. guidetopharmacology.org The ability of this compound to induce apoptosis through ROS modulation interferes with the mechanisms that cancer cells use to evade cell death. guidetopharmacology.orgfishersci.nl

Research findings on this compound's effect on HL-60 leukemia cells provide quantitative data on its impact on cell proliferation and viability, as well as cell cycle distribution.

| Endpoint | IC50 (µM) |

| Cell Proliferation | 2.65 guidetopharmacology.org |

| Cell Viability | 24.47 guidetopharmacology.org |

Treatment of HL-60 cells with 40 µM this compound for 48 hours resulted in notable changes in cell cycle phase distribution:

| Cell Cycle Phase | Control (%) | This compound (40 µM) (%) |

| G0/G1 | 40 guidetopharmacology.org | 69 guidetopharmacology.org |

| S | 49 guidetopharmacology.org | 18 guidetopharmacology.org |

| Hypodiploid (sub-G1) | Not specified | 75 (at 20 µM) guidetopharmacology.org |

These data highlight this compound's ability to arrest the cell cycle and induce DNA fragmentation characteristic of apoptosis.

Effects on Cellular Respiration and Mitochondrial Function

This compound has demonstrable effects on cellular respiration and mitochondrial function. Studies have shown that this compound increases oxygen consumption rates in both yeast and human tumor cells. nih.govwikipedia.orgnih.gov Investigations using a yeast gene deletion library revealed that mutants with defects in mitochondrial function, particularly those affecting ATP synthase, exhibit increased sensitivity to this compound. nih.gov This suggests that mitochondria are key targets of this compound's action.

Quantitative data on this compound's effect on oxygen consumption rates in T47D human breast tumor cells and Saccharomyces cerevisiae yeast cells illustrate this effect:

| Cell Type | This compound Concentration | Oxygen Consumption Rate (% of Control) |

| T47D cells | Specified concentrations | Increased nih.govwikipedia.org |

| S. cerevisiae cells | Specified concentrations | Increased nih.govwikipedia.org |

Note: Specific numerical data for oxygen consumption rates at different concentrations were indicated as being presented in figures in the source but not extracted in the text snippets. The table indicates the observed effect.

Potential Mitochondrial Uncoupling Effects

Mechanistic studies investigating this compound's impact on mitochondrial function suggest that it may possess mitochondrial uncoupling properties. While its primary effect on increasing oxygen consumption appears to be independent of mitochondrial complex IV, this compound may act partially as an atypical protonophore-type uncoupler. nih.govwikipedia.orgnih.gov This potential uncoupling effect could contribute to the observed increase in oxygen consumption and influence cellular energy metabolism. nih.gov Further investigation is needed to fully characterize the extent and nature of this compound's mitochondrial uncoupling activity. nih.govwikipedia.orgnih.gov

Perturbations in Cell Cycle Progression

This compound has been associated with perturbations in cell cycle progression, a phenomenon linked to the induction of reactive oxygen species (ROS) and subsequent mitochondrial alterations. ebi.ac.uknih.govsocolar.com Studies in human HL-60 leukemia cells have shown that this compound treatment leads to a rapid oxidative burst and that quenching of ROS abolishes its pro-apoptotic activity, suggesting a connection between ROS production, mitochondrial changes, and cell cycle effects. ebi.ac.uknih.gov

Furthermore, investigations into simplified derivatives of this compound have provided more specific insights into cell cycle effects in fungal pathogens. A novel simplified isoxazole (B147169) derivative of this compound, referred to as compound 9a or 8a in different studies, was found to induce apoptosis in Cryptococcus neoformans cells and arrest the cell cycle at the G1/S phase. nih.govresearchgate.netnih.gov This suggests that this compound-based compounds can interfere with the fungal cell cycle at specific checkpoints.

Interaction with Metal Ions (e.g., Zn2+)

This compound derivatives have demonstrated the capacity to interact with metal ions through chelation. Investigations into 11-substituted this compound derivatives revealed their chelating ability and selectivity for Cu2+ over other biologically relevant metal ions. ebi.ac.uknih.gov This suggests a potential mechanism by which these compounds may exert their effects, particularly in conditions where metal ion dysregulation is implicated.

Further research on 8-substituted this compound derivatives has led to the identification of multifunctional agents capable of selectively chelating Zn2+ ions. dergipark.org.trdergipark.org.tr The interaction with metal ions like Zn2+ and Cu2+ is significant as these ions play crucial roles in various biological processes and their dysregulation is linked to several diseases. frontiersin.org The ability of this compound derivatives to chelate specific metal ions may contribute to their observed biological activities.

Impact on Microbial Virulence Factors

This compound and its derivatives have shown significant effects on key virulence factors in pathogenic fungi, including biofilm formation, melanin (B1238610) production, and urease activity.

Inhibition of Biofilm Formation

A notable impact of this compound and its derivatives is their potent inhibition of fungal biofilm formation. This activity has been observed against important human fungal pathogens such as Candida albicans and Cryptococcus neoformans. ebi.ac.uknih.govresearchgate.netnih.govnih.govresearchgate.netscienceopen.comacs.org Simplified this compound derivatives have been specifically identified as promising novel fungal biofilm inhibitors. nih.govnih.gov

For instance, compound 9a (or 8a), a simplified isoxazole derivative of this compound, significantly inhibited biofilm formation in C. neoformans. nih.govresearchgate.netnih.gov Similarly, other simplified this compound derivatives, compounds 22b and 22c, were found to be potent inhibitors of Candida albicans biofilm formation and also inhibited the yeast-to-hypha morphological transition, a process crucial for biofilm development and invasiveness. nih.gov This inhibitory effect on biofilm formation represents a key aspect of the antifungal potential of this compound-based compounds, as biofilms contribute significantly to drug resistance and persistent infections. frontiersin.orgmdpi.com

Suppression of Melanin Production in Fungi

Melanin is a well-established virulence factor in many pathogenic fungi, including Cryptococcus neoformans, contributing to their survival and pathogenicity within the host. mdpi.comnih.gov Research has shown that this compound derivatives can suppress the production of this important virulence factor. Specifically, the simplified this compound derivative compound 9a (or 8a) was found to significantly inhibit melanin production in C. neoformans. nih.govresearchgate.netnih.govamazonaws.com By inhibiting melanin synthesis, this compound derivatives may compromise the protective mechanisms of fungal pathogens, potentially increasing their susceptibility to host defenses or antifungal agents.

Inhibition of Urease Production in Fungi

Urease is another enzyme considered a virulence factor in Cryptococcus neoformans, playing a role in its survival and pathogenesis, particularly in the central nervous system. nih.gov Studies on this compound derivatives have indicated their ability to inhibit urease production in this fungus. The simplified this compound derivative compound 9a (or 8a) significantly inhibited the production of urease in C. neoformans. nih.govresearchgate.netnih.govamazonaws.com The inhibition of urease activity by this compound derivatives could therefore contribute to their anti-cryptococcal efficacy by reducing a key factor in the fungus's ability to thrive in the host environment.

| Virulence Factor in C. neoformans | This compound Derivative (Compound 9a/8a) | Effect | Source |

|---|---|---|---|

| Biofilm Formation | Compound 9a/8a | Significantly inhibited | nih.govresearchgate.netnih.gov |

| Melanin Production | Compound 9a/8a | Significantly inhibited | nih.govresearchgate.netnih.gov |

| Urease Production | Compound 9a/8a | Significantly inhibited | nih.govresearchgate.netnih.gov |

Blocking Yeast-to-Hypha Morphological Transition

The ability of Candida albicans to switch between yeast and hyphal forms is a significant virulence factor, contributing to biofilm formation and tissue invasion. frontiersin.orgd-nb.info this compound and its derivatives have been identified as potent inhibitors of this morphological transition. ebi.ac.uknih.gov This inhibition is associated with the down-regulation of genes linked to biofilm formation and hyphal development. ebi.ac.uknih.gov

Studies using Saccharomyces cerevisiae as a model organism have shown that this compound treatment leads to a transcriptional response indicative of hypoxia, altering the expression of genes responsive to low-oxygen conditions. ebi.ac.uknih.gov This suggests that this compound's effects on fungal morphology may be linked to perturbations in heme metabolism, as heme is essential for oxygen sensing and utilization in these organisms. nih.govasm.orgasm.org Transcriptional profiling in C. albicans has also shown correlations suggestive of heme-related defects. nih.gov

Research on this compound derivatives, such as compounds 22b and 22c, has further supported their role in inhibiting C. albicans biofilm formation and the yeast-to-hypha transition. ebi.ac.uknih.gov These compounds demonstrated good fungicidal activity against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans. ebi.ac.uknih.gov

| Compound | Antifungal Activity Against C. albicans (Fluconazole-Sensitive) | Antifungal Activity Against C. albicans (Fluconazole-Resistant) | Inhibition of Biofilm Formation | Inhibition of Yeast-to-Hypha Transition |

| This compound | Potent Inhibitory Activity ebi.ac.uknih.govasm.org | Not explicitly specified for parent compound in search results | Inhibitor frontiersin.orgnih.gov | Inhibitor ebi.ac.uknih.govacs.org |

| Compound 22b | Good Fungicidal Activity ebi.ac.uknih.gov | Good Fungicidal Activity ebi.ac.uknih.gov | Potent Inhibitor ebi.ac.uknih.gov | Potent Inhibitor ebi.ac.uknih.gov |

| Compound 22c | Good Fungicidal Activity ebi.ac.uknih.gov | Good Fungicidal Activity ebi.ac.uknih.gov | Potent Inhibitor ebi.ac.uknih.gov | Potent Inhibitor ebi.ac.uknih.gov |

| Compound WZ-2 | Synergized with fluconazole (B54011) against resistant strain acs.orgnih.govx-mol.com | Synergized with fluconazole against resistant strain acs.orgnih.govx-mol.com | Effective Inhibitor acs.orgnih.govx-mol.com | Effective Inhibitor acs.orgnih.govx-mol.com |

Interference with Iron Uptake Mechanisms in Mycobacteria

Iron is an essential element for the growth and survival of Mycobacterium tuberculosis. nih.govplos.org Mycobacteria employ various strategies to acquire iron from their host environment, including the use of siderophores and heme uptake pathways. nih.govplos.orgfrontiersin.org

This compound has shown activity against Mycobacterium tuberculosis. nih.govasm.org While the precise mechanism in mycobacteria is still being elucidated, studies suggest that this compound may interfere with iron acquisition. nih.govasm.org Transcriptional profiling experiments conducted with ascididemin, a structurally related marine alkaloid, in M. tuberculosis indicated a clustering with profiles of known iron-scavenging agents, and subsequent experiments confirmed that ascididemin inhibited M. tuberculosis growth through iron depletion. nih.govasm.orgpdfdrive.to Given the structural similarities, it is hypothesized that this compound may exert its antimycobacterial effects, at least in part, by interfering with iron uptake or metabolism. nih.govasm.org

Mycobacteria utilize siderophore-mediated iron uptake, involving molecules like mycobactin, and also have heme uptake systems. nih.govplos.orgfrontiersin.org The ESX-3 and ESX-4 type VII secretion systems in M. tuberculosis are implicated in metal homeostasis and heme utilization, respectively, playing roles in iron acquisition. nih.govnih.gov Interference with these pathways or the siderophores themselves could disrupt essential iron homeostasis in mycobacteria. mdpi.comunimi.itmdpi.comunimi.it

Although direct detailed research findings specifically on how this compound interferes with mycobacterial iron uptake mechanisms were not extensively detailed in the provided search results, the link to heme metabolism inhibition observed in fungal studies nih.govasm.orgasm.org and the suggested iron depletion mechanism of the related compound ascididemin in M. tuberculosis nih.govasm.orgpdfdrive.to point towards this as a potential area of impact.

| Compound | Activity Against Mycobacterium tuberculosis | Potential Mechanism of Action Related to Iron |

| This compound | Exhibits activity nih.govasm.org | Possible interference with iron acquisition or metabolism nih.govasm.org |

| Ascididemin | Inhibits growth nih.govasm.orgpdfdrive.to | Inhibits growth through iron depletion nih.govasm.orgpdfdrive.to |

Preclinical Pharmacological Research on Sampangine

Antimicrobial Activity

Sampangine has demonstrated strong inhibitory activity against a range of opportunistic fungal pathogens and also exhibits activity against mycobacteria. asm.orgnih.gov

Antifungal Efficacy

This compound exhibits broad-spectrum antifungal activity against various human fungal pathogens. researchgate.net Its potency against certain fungal species in vitro has been reported as comparable to that of some existing antifungal drugs. nih.gov The antifungal activity of this compound is thought to be due, at least in part, to disruptions in the biosynthesis or metabolism of heme. asm.orgnih.gov

Activity against Candida albicans (including fluconazole-sensitive and -resistant strains)

This compound shows strong inhibitory activity against Candida albicans. asm.orgnih.gov Transcriptional profiling studies in C. albicans treated with this compound have revealed correlations suggestive of heme-related defects, consistent with findings in Saccharomyces cerevisiae. asm.orgnih.gov

Derivatives of this compound have also shown promising activity against C. albicans, including fluconazole-sensitive and -resistant strains. nih.govresearchgate.net Specifically, compounds 22b and 22c, simplified analogues of this compound, demonstrated good fungicidal activity against both fluconazole-sensitive and fluconazole-resistant C. albicans strains. nih.govresearchgate.net These derivatives were also found to be potent inhibitors of C. albicans biofilm formation and yeast-to-hypha morphological transition, mechanisms associated with drug resistance. nih.govresearchgate.net Another derivative, compound WZ-2, showed synergistic activity with fluconazole (B54011) against resistant C. albicans. nih.gov

Activity against Cryptococcus neoformans

This compound exhibits strong inhibitory activity against Cryptococcus neoformans. asm.orgnih.gov Novel simplified isoxazole (B147169) derivatives based on this compound have been identified with excellent inhibitory activity against C. neoformans. researchgate.netnih.gov Compound 9a, a simplified isoxazole derivative, was highly active against C. neoformans, demonstrating potency greater than fluconazole and voriconazole (B182144) in terms of MIC80 values. researchgate.netnih.gov This derivative also significantly inhibited biofilm formation, melanin (B1238610) production, and urease activity, which are important virulence factors for C. neoformans. researchgate.netnih.gov The antifungal mechanism of compound 9a involves inducing necrocytosis and arresting the cell cycle at the G1/S phase in C. neoformans cells. researchgate.netnih.gov Another derivative, compound WZ-2, also showed excellent inhibitory activity against C. neoformans with a low MIC80 value. nih.govacs.org Scaffold hopping approaches using this compound as a lead compound have also led to the discovery of thiophene (B33073) derivatives, such as compound S2, with broad-spectrum antifungal activity, particularly for Cryptococcus neoformans. nih.gov

Activity against Aspergillus fumigatus

This compound has shown strong inhibitory activity against Aspergillus fumigatus. asm.orgnih.gov Scaffold hopping derivatives of this compound, such as the thiophene derivative S2, have been developed and showed potent antifungal activity specifically against Aspergillus fumigatus. nih.gov

Activity against other Fungal Pathogens

This compound displays potent activity against other fungal pathogens, including Candida glabrata and Candida kruseii. nih.gov this compound and its analogs have also shown broad-spectrum antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, C. fragariae, C. gloeosporioides, and Phomopsis obscurans. apsnet.org this compound inhibited conidial germination in most of these plant pathogenic fungi. apsnet.org

Antimycobacterial Efficacy

This compound displays activity against the bacterium Mycobacterium tuberculosis. asm.orgnih.gov A library of aza analogues of this compound and cleistopholine were synthesized and tested in vitro against M. tuberculosis H37Rv strain, showing promising activity with low Minimal Inhibitory Concentrations (MIC). nih.gov Some compounds exhibited MIC values as low as 0.88 μM against M. tuberculosis H37Rv. nih.gov The activity of these analogues was also confirmed against other clinically relevant mycobacterial species such as Mycobacterium bovis, Mycobacterium avium, and Mycobacterium ulcerans. nih.gov Furthermore, activity against a multi-drug-resistant (MDR) LAM-1 M. tuberculosis strain was observed, with MIC values around 1 μM. nih.gov Structure-activity relationship studies on A- and B-ring-substituted sampangines revealed that the antimycobacterial activity was enhanced by the presence of a substituent at position 3 or by a 4,5-benzo group. nih.gov A closely related alkaloid, ascididemin (B1665191), was shown to inhibit the growth of Mycobacterium tuberculosis through iron depletion. asm.org

Table 1: Summary of this compound's Activity Against Specific Pathogens

| Pathogen | Activity Demonstrated Against this compound or its Derivatives | Key Findings |

| Candida albicans | Inhibition of growth, fungicidal activity, biofilm inhibition, inhibition of yeast-to-hypha transition | Active against fluconazole-sensitive and -resistant strains. nih.govresearchgate.net Derivatives show potent inhibitory effects on biofilm formation and morphological transition. nih.govresearchgate.net Synergistic activity with fluconazole observed for a derivative. nih.gov |

| Cryptococcus neoformans | Inhibition of growth, inhibition of virulence factors (biofilm, melanin, urease), induction of necrocytosis, cell cycle arrest | Highly active, more potent than fluconazole and voriconazole for certain derivatives. researchgate.netnih.gov Derivatives inhibit key virulence factors. researchgate.netnih.gov Derivatives induce apoptosis and cell cycle arrest. researchgate.netnih.gov |

| Aspergillus fumigatus | Inhibition of growth | This compound and its derivatives show inhibitory activity. asm.orgnih.govnih.gov |

| Candida glabrata | Inhibition of growth | This compound shows potent activity. nih.gov |

| Candida kruseii | Inhibition of growth | This compound shows potent activity. nih.gov |

| Plant Pathogenic Fungi | Inhibition of growth, inhibition of germination | Broad-spectrum activity against several species, including Botrytis cinerea and Colletotrichum species. apsnet.org |

| Mycobacterium tuberculosis | Inhibition of growth (including MDR strains), inhibition of intracellular growth | Promising activity with low MIC values for this compound analogues. nih.gov Activity confirmed against MDR strains. nih.gov Analogues inhibit intracellular growth in macrophages. nih.gov |

| Mycobacterium bovis | Inhibition of growth | Activity confirmed for this compound analogues. nih.gov |

| Mycobacterium avium | Inhibition of growth | Activity confirmed for this compound analogues. nih.gov |

| Mycobacterium ulcerans | Inhibition of growth | Activity confirmed for this compound analogues. nih.gov |

Activity against Mycobacterium intracellulare

Antimalarial Activity against Plasmodium falciparum

This compound has demonstrated in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. asm.org This activity has been observed against different clones of P. falciparum, including the multi-drug resistant K1 strain. asm.orgscielo.br

Other Antibacterial Activities (e.g., against Staphylococcus aureus)

While primarily noted for its antifungal and antimycobacterial properties, this compound has also been reported to display activity against bacteria, including Staphylococcus aureus. asm.orgdntb.gov.ua Research into the antibacterial mechanisms of natural alkaloids, including some structurally related compounds, suggests potential interference with bacterial cell membranes and DNA function. mdpi.com

Antiproliferative and Antitumor Research

This compound exhibits antiproliferative activity and has been investigated for its potential antitumor effects. nih.govebi.ac.uk

Cytotoxicity against Various Cancer Cell Lines

This compound is cytotoxic to various human cancer cell lines. asm.orgebi.ac.ukresearchgate.net Studies have shown its activity against malignant melanoma cells and HL-60 leukemia cells. asm.orgebi.ac.uk Research on the cytotoxicity of related compounds and natural products against different cancer cell lines, including those from skin, breast, thyroid, gastrointestinal, and prostate panels, provides a broader context for evaluating the potential of such molecules in cancer research. mdpi.comnih.gov

Table 3: Cytotoxicity of this compound against Selected Cancer Cell Lines

| Cell Line | Activity Observation |

| Malignant melanoma | Cytotoxic |

| HL-60 leukemia cells | Cytotoxic |

Activity against Human Malignant Melanoma Cells

Neurobiological Effects

Alleviation of Zn²⁺-Induced Neurotoxicity

Research in the area of neurotoxicity has explored the potential for compounds, including derivatives of this compound, to mitigate neuronal damage induced by factors such as excess zinc ions. While studies have investigated the inhibitory potential of novel 8-substituted this compound derivatives against Zn²⁺-amyloid-β complex-mediated toxicity, oxidative stress, and inflammation dntb.gov.uadokumen.pub, direct published data demonstrating the alleviation of Zn²⁺-induced neurotoxicity specifically by this compound itself were not found in the reviewed literature. Studies on Zn²⁺-induced neurotoxicity in cortical cultures have shown that certain compounds can attenuate this effect, often involving mechanisms related to ion channels nih.govnih.gov. The precise role and mechanism of this compound, as opposed to its derivatives, in directly alleviating Zn²⁺-induced neurotoxicity requires further investigation based on the currently available information.

Inhibition of Pro-inflammatory Cytokine Expression in Microglial Cells

Microglial cells play a significant role in neuroinflammation through the release of pro-inflammatory cytokines. amegroups.orgmdpi.com Inhibiting the expression of these cytokines in activated microglia is a potential therapeutic strategy for neurodegenerative diseases. amegroups.orgmdpi.comnih.gov While the search results indicate that research is being conducted on compounds that inhibit pro-inflammatory cytokine expression in microglial cells amegroups.orgmdpi.comnih.govacs.orgdntb.gov.ua, and some studies involve this compound derivatives in the context of inflammation dntb.gov.uanih.gov, direct evidence demonstrating that this compound itself inhibits pro-inflammatory cytokine expression in microglial cells was not explicitly found in the retrieved literature. The cited research often focuses on the general mechanisms of microglial activation and inhibition by various natural products or synthetic compounds. amegroups.orgmdpi.comnih.govacs.orgdntb.gov.ua

Metabolomic Studies of this compound

Metabolomic studies are crucial for understanding how an organism processes a compound, identifying the resulting metabolites and the pathways involved. Research on this compound has included investigations into its metabolic fate, particularly through microbial biotransformation. nih.govacs.orgnih.govnih.govnih.gov

Identification of Metabolites (e.g., O-glucuronide conjugate)

Metabolomic studies of this compound, particularly those involving microbial transformation, have led to the identification of specific metabolites. Using a standard two-stage fermentation technique, various microorganisms have been shown to metabolize this compound into conjugated forms. For instance, Beauvaria bassiana, Doratomyces microsporus, and Filobasidiella neoformans produced the 4'-O-methyl-beta-glucopyranose conjugate of this compound. acs.orgnih.gov Absidia glauca, Cunninghamella elegans, Cunninghamella species, and Rhizopus arrhizus produced the beta-glucopyranose conjugate of this compound. acs.orgnih.gov

While the outline mentions "O-glucuronide conjugate" and references, and search results discuss glucuronide conjugation as a significant metabolic pathway nih.gov, and N-carbamoyl glucuronide metabolites have been identified in metabolomic studies of other compounds nih.gov, the direct identification of an O-glucuronide conjugate or N-carbamoyl glucuronide as a metabolite of this compound itself in mammalian or other systems was not explicitly detailed in the reviewed microbial biotransformation literature. The references and cited in the outline in the context of metabolomic studies and microbial biotransformation appear in a search result discussing N-carbamoyl glucuronide formation from other compounds nih.gov, suggesting these types of conjugates are relevant in broader metabolomic contexts.

Microbial Biotransformation of this compound

Microbial biotransformation studies have demonstrated that this compound can be metabolized by a variety of microorganisms. nih.govacs.orgnih.govnih.govnih.gov These studies utilize fermentation techniques to investigate the metabolic pathways and identify the resulting products. As mentioned previously, specific microbial species yield distinct conjugated metabolites of this compound. Beauvaria bassiana (ATCC 7159), Doratomyces microsporus (ATCC 16225), and Filobasidiella neoformans (ATCC 10226) were found to produce the 4'-O-methyl-beta-glucopyranose conjugate. acs.orgnih.gov Absidia glauca (ATCC 22752), Cunninghamella elegans (ATCC 9245), Cunninghamella species (NRRL 5695), and Rhizopus arrhizus (ATCC 11145) produced the beta-glucopyranose conjugate. acs.orgnih.gov These microbial transformation studies are valuable for understanding potential metabolic routes and for potentially generating novel derivatives. nih.gov

Research Methodologies and Analytical Techniques

Spectroscopic Characterization

Spectroscopic techniques provide fundamental information about the molecular structure and functional groups present in a compound. For sampangine, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy have been key analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone technique for determining the complete structure of organic molecules like this compound. Studies have utilized ¹H and ¹³C NMR to assign protons and carbons within the this compound structure. google.comresearchgate.net

Two-dimensional NMR experiments such as Correlated Spectroscopy (COSY), Heteronuclear Correlation (HETCOR), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to establish connectivity between atoms and confirm structural assignments. google.comresearchgate.netebi.ac.uknih.govclockss.org For instance, analysis of COSY spectra reveals proton-proton couplings, while HETCOR and HMBC experiments provide information about carbon-proton correlations across one or multiple bonds, respectively. google.comclockss.orgemerypharma.comweebly.com Specific NMR spectral data for this compound and its derivatives, including chemical shifts and coupling constants, have been reported, allowing for detailed structural confirmation. google.com

Furthermore, research has noted concentration-dependent variations in the ¹H-NMR chemical shifts of aromatic protons in this compound derivatives, potentially attributed to intermolecular π-π stacking interactions of the aromatic rings. researchgate.net

Reported NMR data for this compound (example based on search results):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.86 | d | 4.9 |

| ¹H | 8.34-8.30 | m | - |

| ¹H | 8.24-8.19 | m | - |

| ¹H | 7.82-7.76 | m | - |

| ¹H | 7.47 | dd | 4.9, 0.7 |

| ¹³C | 184.7 | - | - |

| ¹³C | 181.9 | - | - |

| ¹³C | 153.4 | - | - |

| ¹³C | 151.5 | - | - |

| ¹³C | 134.5 | - | - |

| ¹³C | 134.1 | - | - |

| ¹³C | 133.8 | - | - |

| ¹³C | 132.5 | - | - |

| ¹³C | 131.2 | - | - |

| ¹³C | 129.1 | - | - |

| ¹³C | 127.3 | - | - |

| ¹³C | 127.1 | - | - |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a powerful technique used to determine the accurate mass of a molecule, which is essential for confirming its elemental composition and molecular formula. This technique has been consistently applied in the structural characterization of this compound and other alkaloids isolated from natural sources. google.comresearchgate.netebi.ac.uknih.gov The high resolution of HR-ESI-MS allows for the differentiation of compounds with very similar nominal masses. researchgate.netnih.gov HR-ESI-MS data, often presented as mass-to-charge ratio (m/z) values for protonated or other adduct ions, have been used to support the proposed structures of isolated compounds. google.comclockss.org Predicted collision cross-section values for various this compound adducts have also been reported. uni.lu

Predicted Collision Cross Section (CCS) values for this compound adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 233.07094 | 149.7 |

| [M+Na]⁺ | 255.05288 | 167.8 |

| [M+NH₄]⁺ | 250.09748 | 160.4 |

| [M+K]⁺ | 271.02682 | 158.2 |

| [M-H]⁻ | 231.05638 | 153.7 |

| [M+Na-2H]⁻ | 253.03833 | 157.8 |

| [M]⁺ | 232.06311 | 153.8 |

| [M]⁻ | 232.06421 | 153.8 |

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. Studies on this compound and its derivatives have utilized IR spectroscopy to identify characteristic absorption bands. google.comresearchgate.netebi.ac.uknih.govclockss.org These spectra are typically compared to known compounds or used in conjunction with other spectroscopic data to confirm the presence of specific functional groups, such as carbonyl (C=O) and N-H groups, which exhibit characteristic absorption frequencies in the infrared region. google.comclockss.orgnih.govmdpi.com

Reported IR absorption bands for this compound (example based on search results):

| Wavenumber (cm⁻¹) | Assignment (Inferred) |

| 1680 | C=O |

| 1660 | C=O |

| 1590 | Aromatic ring modes |

| 1300 | C-N stretching |

| 980 | C-H bending |

| 720 | C-H bending |

Molecular and Cellular Biology Techniques

Beyond structural characterization, molecular and cellular biology techniques have been employed to investigate the biological effects and mechanisms of action of this compound, particularly in the context of its antifungal properties.

Transcriptional Profiling and Microarray Analysis

Transcriptional profiling, often performed using microarray analysis, allows for the simultaneous measurement of the expression levels of thousands of genes in response to a stimulus, such as treatment with a compound. This technique has been used to explore the cellular pathways affected by this compound in model organisms like Saccharomyces cerevisiae and pathogenic fungi like Candida albicans. nih.govomicsdi.orgnih.govasm.org

Studies using microarray analysis have shown that this compound treatment induces a transcriptional response indicative of hypoxia in S. cerevisiae. nih.govnih.govasm.org This response involves alterations in the expression of genes known to be regulated by low oxygen conditions. nih.govnih.govasm.org Significant correlations have also been observed between the transcriptional profiles of C. albicans and S. cerevisiae treated with this compound, suggesting similar heme-related defects in both organisms. nih.govasm.org These findings indicate that this compound perturbs cellular processes related to oxygen sensing and heme metabolism.

Yeast Gene Deletion Library Screening

Genome-wide screening of yeast gene deletion libraries is a powerful functional genomic approach used to identify genes that are essential for survival in the presence of a drug or compound, or whose deletion confers hypersensitivity or resistance. This unbiased method has been applied to investigate the cellular targets and pathways affected by this compound. nih.govnih.govmicropublication.org

Screening of Saccharomyces cerevisiae deletion mutant libraries has identified numerous mutants that exhibit hypersensitivity to this compound. nih.gov While no mutants showed obvious resistance, 132 hypersensitive mutants were identified in one study. nih.gov The most sensitive mutants were found to affect mitochondrial functions, particularly those involved in heme biosynthesis. nih.govnih.govresearchgate.net Deletion mutants in genes involved in the heme biosynthetic pathway showed increased susceptibility to this compound, and exogenous hemin (B1673052) could partially rescue the inhibitory activity in wild-type cells. nih.govnih.govasm.org These results strongly suggest that the antifungal activity of this compound is linked, at least in part, to its interference with heme biosynthesis. nih.govnih.govasm.org

Table of Selected this compound-Hypersensitive S. cerevisiae Gene Deletion Mutants (based on research findings):

| Gene Deletion | Affected Pathway/Function (Indicated by Research) |

| hem1Δ | Heme biosynthesis (first enzyme) nih.govnih.govasm.org |

| Genes in heme biosynthetic pathway (5 out of 8 steps) | Heme biosynthesis nih.govnih.govasm.org |

| Mutants affecting mitochondrial functions | Mitochondrial processes nih.govnih.govresearchgate.net |

In vitro Biochemical Assays (e.g., ROS production, enzyme activity, cellular respiration)

In vitro biochemical assays have been instrumental in understanding the direct effects of this compound on key biological processes. Studies have indicated that this compound can induce the production of reactive oxygen species (ROS) in vitro. This ROS production was observed upon mild chemical reduction of this compound, even in the absence of cellular components. researchgate.net Mechanistic studies have linked this compound's biological activities to the induction of ROS and alterations in heme biosynthesis. researchgate.net

This compound has also been investigated for its effects on enzyme activity, particularly within the heme biosynthesis pathway. While one study surprisingly found that the activity of purified uroporphyrinogen decarboxylase (UroD) was not significantly affected by this compound, it significantly increased the activities of both porphobilinogen (B132115) deaminase (PBGD) and uroporphyrinogen III synthase (UIIIS), enzymes preceding UroD in the pathway. nih.gov This suggests a potential mechanism involving the hyperactivation of uroporphyrinogen III synthase leading to inhibited heme synthesis. nih.gov

Furthermore, the impact of this compound on cellular respiration has been examined. Based on observations that mitochondrial gene deletions enhanced sensitivity to this compound, studies investigated its effects on oxygen consumption rates. This compound was found to increase oxygen consumption rates in both yeast and human tumor cells. researchgate.net, researchgate.net This suggests that this compound may stimulate oxygen consumption. researchgate.net

Flow Cytometry (for ROS, cell cycle analysis)

Flow cytometry is a powerful technique used to analyze characteristics of cell populations, including intracellular ROS levels and cell cycle distribution. This method has been applied in studies investigating this compound's effects on cells.

Flow cytometry has been utilized to measure intracellular ROS production in cells treated with this compound or its derivatives. For instance, the DCFH-DA assay, followed by flow cytometry analysis, has been used to assess the inhibition of ROS production catalyzed by metal ions in the presence of this compound derivatives in cellular models related to Alzheimer's disease. ebi.ac.uk, nih.gov, nih.gov

Cell cycle analysis using flow cytometry allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). This technique helps to understand how a compound affects cell proliferation and division. While the provided search results specifically mention cell cycle analysis by flow cytometry in the context of other compounds researchgate.net, frontiersin.org, biomolther.org, the link between this compound-induced ROS and its potential to disturb or stop the cell cycle has been suggested nih.gov, implying that flow cytometry would be a relevant technique to investigate these effects of this compound directly.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of cells and tissues, allowing for the visualization of ultrastructural changes. TEM has been employed in studies involving this compound derivatives, particularly in the context of their potential therapeutic applications.

TEM analysis has been used to examine the effects of this compound derivatives on cellular structures, such as the suppression of the formation of metal-amyloid-β complexes in models relevant to Alzheimer's disease. ebi.ac.uk, nih.gov This technique can provide visual evidence of how these compounds might interfere with pathological aggregation processes at a nanoscale level. TEM is capable of revealing details at the atomic scale and is used to characterize morphology and crystalline structure by passing a high-energy electron beam through a thin sample. nanoscience.com, thermofisher.com, uq.edu.au, univ-rennes.fr

Western Blotting

Western blotting is a widely used technique for detecting specific proteins in a sample of tissue homogenate or extract and providing information on protein abundance. This method has been applied in studies exploring the mechanisms of this compound.

Western blotting has been used to analyze the protein levels of enzymes involved in the heme biosynthesis pathway in yeast treated with this compound. This allowed researchers to assess the impact of this compound on the expression or stability of these key enzymes. asm.org Additionally, Western blotting has been employed in studies evaluating the effects of this compound derivatives on the expression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in cellular models. ebi.ac.uk, nih.gov, nih.gov This indicates its utility in assessing the anti-inflammatory potential of these compounds.

Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is a quantitative technique used to measure the heat released or absorbed during a molecular interaction. It provides thermodynamic parameters such as binding affinity, stoichiometry, enthalpy, and entropy, offering insights into the nature of the interaction. rsc.org, mpg.de, malvernpanalytical.com

ITC has been used to study the chelating ability and binding selectivity of this compound derivatives towards biologically relevant metal ions, specifically Zn²⁺ and Cu²⁺. nih.gov, nih.gov These studies are relevant in the context of diseases where metal ion dysregulation plays a role, such as Alzheimer's disease. nih.gov ITC experiments demonstrated the high selectivity of certain this compound derivatives for binding to Cu²⁺ or Zn²⁺ over other metal ions. ebi.ac.uk, nih.gov, nih.gov

Computational and In Silico Approaches

Computational and in silico approaches, particularly molecular docking, are valuable tools for predicting the potential interactions between a small molecule like this compound and its potential protein targets.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This allows researchers to estimate the binding affinity and identify key interactions between the ligand (this compound or its derivatives) and the target protein. mdpi.com, rsc.org, frontiersin.org

Molecular docking studies have been performed on this compound and its derivatives to investigate their potential binding to various biological targets. For example, molecular docking has been used in the discovery of novel simplified isoxazole (B147169) derivatives of this compound as potential anti-cryptococcal agents. researchgate.net Docking studies predicted the binding affinities of these derivatives to target proteins in Cryptococcus neoformans, suggesting potential mechanisms of action. researchgate.net These studies often involve predicting binding energies and identifying the amino acid residues involved in the interaction. researchgate.net, researchgate.net

Molecular docking results can be used to verify potential binding sites and interactions, sometimes followed by more extensive simulations like molecular dynamics to assess the stability of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This relationship can then be used to predict the activity of new, untested compounds. QSAR models aim to correlate biological activities to structural and molecular information nih.govfishersci.ca. They are considered a practical approach for quantitatively correlating chemical structure with biological activity or chemical reactivity ctdbase.orguni.lu. While QSAR can be a valuable tool in drug discovery and medicinal chemistry, it is noted that QSAR often disappoints fishersci.no.

In the context of this compound and related compounds, ligand-based and structure-based virtual screening approaches, which fall under the umbrella of QSAR and computational studies, have been employed to evaluate the potential activity of azaphenanthrene alkaloids, including this compound, eupolaramine, imbiline 1, 3-methoxythis compound (B135712), and 4-methoxythis compound, against Leishmania donovani mims.comresearchgate.net. These studies aim to predict the potential inhibitory activity of compounds without necessarily performing experiments mims.com.

Computational Studies for Derivative Design

Computational studies, also referred to as in silico studies, play a significant role in the design and discovery of novel derivatives based on natural product scaffolds like this compound. These studies utilize computational modeling and simulations to provide insights into the properties of potential drug candidates and guide the design process fishersci.canih.gov. Techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are commonly employed nih.govguidetopharmacology.orgwikipedia.orguni.lu.

Based on the antifungal natural product this compound, novel simplified isoxazole derivatives have been identified through structural simplification and scaffold hopping strategies, guided by computational approaches mims.com. Computational pharmacokinetic studies have also been utilized in the assessment of this compound derivatives, aiding in the evaluation of their drug-like properties wikipedia.orgnih.gov. In silico ADME profiling, using various online servers and molecular docking, is a method for assessing the pharmacokinetic properties of compounds and their analogues labsolu.ca.

Pharmacokinetic Studies (Preclinical)

Preclinical pharmacokinetic studies are a crucial phase in drug development, focusing on the ADME (Absorption, Distribution, Metabolism, and Excretion) processes of drug candidates in biological systems before human trials fishersci.casenescence.infonih.govnih.gov. These studies are essential for understanding how a drug behaves in the body, predicting its human pharmacokinetics, and informing appropriate dosing strategies fishersci.casenescence.infonih.gov. Preclinical ADME screening facilitates the early identification and prioritization of promising candidates nih.gov.

Research on this compound derivatives has included preclinical pharmacokinetic assessments. For instance, a simplified isoxazole derivative of this compound, referred to as compound 9a, demonstrated good blood-brain barrier (BBB) permeability. This derivative also effectively reduced the fungal burden in the brain in a murine model of cryptococcosis, indicating favorable distribution to the central nervous system in this preclinical setting nih.govmims.com. Computational pharmacokinetic studies have also been applied to evaluate this compound derivatives wikipedia.org.

Parallel Artificial Membrane Permeation Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

The Parallel Artificial Membrane Permeation Assay (PAMPA) is a widely used in vitro high-throughput screening tool in drug discovery for assessing the passive permeability of compounds across artificial lipid membranes mims.comwikipedia.orgwikipedia.orgmims.com. The PAMPA-BBB assay is specifically adapted to predict blood-brain barrier penetration by using lipid membranes that mimic the properties of the BBB, often incorporating porcine brain lipid extract mims.comwikipedia.orgfishersci.cafishersci.com.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents Based on Sampangine Scaffolds

The this compound scaffold serves as a valuable template for the design and synthesis of new compounds with enhanced therapeutic properties. nih.govresearchgate.netnih.gov Research efforts are directed towards modifying the this compound structure to improve its efficacy, reduce potential toxicity, and optimize pharmacokinetic properties. researchgate.net

Addressing Drug Resistance Mechanisms

Drug resistance is a major challenge in treating infectious diseases and cancer. Research is exploring how modifications to the this compound structure can help overcome existing resistance mechanisms in pathogens and cancer cells. nih.govasm.orgebi.ac.uknih.gov Novel simplified isoxazole (B147169) derivatives based on this compound have shown potent activity against Cryptococcus neoformans, including strains resistant to fluconazole (B54011). researchgate.netnih.gov These derivatives have demonstrated inhibitory effects on important virulence factors such as biofilm formation, melanin (B1238610), and urease production. researchgate.netnih.gov

Enhancing Water Solubility of Derivatives

A key challenge in drug development is often poor water solubility, which can affect absorption, distribution, and formulation. pacific.edunih.gov Studies have focused on synthesizing this compound derivatives with improved water solubility compared to the parent compound. nih.govresearchgate.net For instance, certain thiophene (B33073) derivatives have shown better water solubility than this compound, making them more promising lead compounds for further development. nih.govresearchgate.net

Optimization of Lead Compounds

Identifying and optimizing lead compounds from the this compound scaffold is a critical step in the drug discovery pipeline. nih.govnih.gov This involves systematic structural modifications and evaluation of the resulting derivatives for enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govnih.gov Simplified this compound derivatives, such as isoxazole compounds, have been identified as promising lead compounds with potent anti-cryptococcal activity and good blood-brain barrier permeability, suggesting their potential for treating central nervous system infections like cryptococcal meningitis. researchgate.netnih.gov

Further Elucidation of Complex Molecular Mechanisms